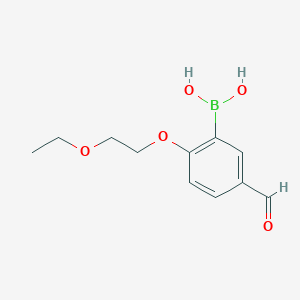

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid

Description

Properties

IUPAC Name |

[2-(2-ethoxyethoxy)-5-formylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-2-16-5-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPWBNQDOVMNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCOCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Derivative: The initial step involves the formation of a phenylboronic acid derivative. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the ethoxyethoxy and formyl groups.

Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through an etherification reaction, where an ethylene glycol derivative reacts with the phenylboronic acid.

Formylation: The formyl group is introduced through a formylation reaction, typically using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Biological Activity

2-(2-Ethoxyethoxy)-5-formylphenylboronic acid is a boronic acid derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structural features enable it to interact with biological molecules, potentially leading to significant therapeutic effects.

- Chemical Formula : CHBO

- CAS Number : 2096330-81-1

- Molecular Weight : 235.09 g/mol

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. The proposed mechanisms include:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by forming covalent bonds with active site residues, particularly serine and cysteine residues. This interaction can lead to the modulation of enzymatic activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways and potentially altering physiological responses.

- DNA Interaction : There is potential for interaction with nucleic acids, which could affect gene expression and cellular function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acid derivatives, including this compound. The compound has shown moderate activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 50 µg/mL |

| Bacillus cereus | < 25 µg/mL |

| Candida albicans | < 100 µg/mL |

| Aspergillus niger | < 75 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Case Studies

-

Study on Antibacterial Activity :

A study evaluated various phenylboronic acids, including the target compound, for their antibacterial properties. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus cereus, correlating with the structural characteristics of the compounds tested . -

Mechanistic Insights :

Research involving docking studies suggested that the cyclic isomers of phenylboronic acids could effectively bind to bacterial LeuRS (Leucyl-tRNA synthetase), similar to known antifungal agents like Tavaborole. This binding mechanism may explain the observed antimicrobial efficacy .

Applications in Drug Development

Given its biological activity, this compound is being explored as a potential scaffold for drug development. Its ability to modulate enzyme activity and interact with biological targets positions it as a candidate for further investigation in therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Boronic Acids

*Calculated based on molecular formulas.

- Acidity : The trifluoromethyl analog exhibits higher acidity (pKa ~7.5) due to the electron-withdrawing CF₃ group, facilitating benzoxaborole formation in solution . In contrast, the ethoxyethoxy group in the target compound is electron-donating, resulting in lower acidity and reduced propensity for cyclic isomerization.

Table 2: Antimicrobial Activity and Mechanisms

- Trifluoromethyl Analog : Demonstrates broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against B. cereus, surpassing the approved drug Tavaborole (MIC = 64 µg/mL) . Its cyclic benzoxaborole form mimics Tavaborole’s binding to LeuRS, validated by molecular docking studies .

- Target Compound : While biological data are lacking, its formyl group allows conjugation with amines or hydrazines, suggesting utility in prodrug design or targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid in academic laboratories?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors . For example, the formyl group can be introduced through oxidation of a methyl group or protected during boronic acid formation. The ethoxyethoxy side chain may require alkoxy protection (e.g., using ethyl vinyl ether) to prevent undesired side reactions. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm boronic acid stability under acidic/basic conditions .

Q. How should researchers characterize the purity and structure of this compound?

- Techniques :

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the boronic acid group during storage and experimental use?

- Stability Protocols :

- Store under anhydrous conditions (argon atmosphere, desiccated at 0–6°C ) to minimize hydrolysis .

- Use Lewis acid stabilizers (e.g., pinacol) to protect the boronic acid moiety during reactions .

- Monitor degradation via ¹¹B NMR (δ ~28–32 ppm for boronic acid; shifts upon hydrolysis to borate) .

Q. How does the ethoxyethoxy substituent influence reactivity in cross-coupling reactions compared to simpler boronic acids?

- Mechanistic Insights :

- Electron-Donating Effects : The ethoxyethoxy group increases electron density on the phenyl ring, enhancing oxidative addition in Pd-catalyzed couplings but potentially reducing electrophilicity at the boron center .

- Steric Hindrance : The substituent may slow transmetalation steps in Suzuki reactions, requiring optimized conditions (e.g., higher Pd(OAc)₂ loading or elevated temps) .

- Experimental Validation : Compare coupling efficiency with control boronic acids (e.g., phenylboronic acid) using GC-MS or HPLC to quantify yields .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological systems)?

- Analytical Workarounds :

- Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic esters for LC-MS/MS detection (m/z ~250–300 for adducts) .

- Use solid-phase microextraction (SPME) to isolate the compound from aqueous samples, minimizing matrix interference .

Contradictions and Resolutions in Literature

- Stability vs. Reactivity : While some studies recommend low-temperature storage (0–6°C) for boronic acids , others suggest room-temperature stability for derivatives with electron-withdrawing groups. Resolve by conducting accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Research Applications

- Drug Discovery : The formyl group enables Schiff base formation with amines, facilitating targeted drug delivery studies (e.g., pH-responsive prodrugs) .

- Materials Science : Use as a monomer in boron-containing polymers for optoelectronic applications; characterize via GPC and DSC to assess molecular weight and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.